Scammonin I Scammonin I Scammonin is a natural product found in Ipomoea orizabensis and Convolvulus scammonia with data available.
Brand Name: Vulcanchem
CAS No.: 131747-25-6
VCID: VC21364108
InChI: InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+
SMILES: CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
Molecular Formula: C50H84O21
Molecular Weight: 1021.2 g/mol

Scammonin I

CAS No.: 131747-25-6

Cat. No.: VC21364108

Molecular Formula: C50H84O21

Molecular Weight: 1021.2 g/mol

* For research use only. Not for human or veterinary use.

Scammonin I - 131747-25-6

Specification

CAS No. 131747-25-6
Molecular Formula C50H84O21
Molecular Weight 1021.2 g/mol
IUPAC Name [30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate
Standard InChI InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+
Standard InChI Key DGRGOOVTCYVEDQ-KIBLKLHPSA-N
Isomeric SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O
SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O
Canonical SMILES CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

Scammonin I is a complex organic compound with the molecular formula C50H84O21 . It has a molecular weight of 1021.2 g/mol, as identified in chemical databases . This compound is also known by alternative names including Scammonin VII, and is assigned the CAS registry numbers 131747-25-6 and 145108-33-4 .

Structural Configuration

The chemical structure of Scammonin I features a complex arrangement of carbon, hydrogen, and oxygen atoms. Its IUPAC name is [30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate . The structure contains multiple functional groups including hydroxyl groups, ester linkages, and a cyclic arrangement that contributes to its biological activity.

Table 1: Chemical Identifiers for Scammonin I

ParameterValue
Molecular FormulaC50H84O21
Molecular Weight1021.2 g/mol
CAS Numbers131747-25-6, 145108-33-4
InChI KeyDGRGOOVTCYVEDQ-KIBLKLHPSA-N

Natural Source and Origin

Botanical Source

Scammonin I is isolated from Convolvulus scammonia L., a plant belonging to the Convolvulaceae family . This compound is specifically found in the resin extracted from the plant's root, which contains approximately 8% resin alongside other compounds including beta-methyl-esculetin, dihydroxy cinnamic acid, ipuranol, sucrose, reducing sugar, and starch .

Geographical Distribution

Convolvulus scammonia L., the source plant of Scammonin I, is primarily native to the eastern Mediterranean basin, Syria, western Asia, and Greek Islands . Historical records indicate that the plant also grows in India . This geographical distribution has contributed to the plant's historical use in various traditional medicine systems across these regions.

Historical and Traditional Uses

Medicinal Applications in Traditional Systems

Scammonin I, as a component of the resin from Convolvulus scammonia, has been used in traditional medicine systems, particularly in Unani medicine . The plant's preparations have been prescribed for various conditions including skin diseases, chronic headache, bilious fever, conjunctivitis, and jaundice .

Formulations in Traditional Medicine

The resin containing Scammonin I is incorporated into various compound Unani formulations such as Habb-i-Kotwali, Safoof-i-Suranjan, Habb-i-Banafsha, Ayarij-i-Kabir, Tiryaq-i-Zahab, Habb-i-Saqmunia, and Majun-i-Anjeer . These formulations are utilized for different therapeutic purposes in traditional medicine practices.

Pharmacological Properties

Primary Pharmacological Actions

Scammonin I, as the principal active constituent of the scammony resin, exhibits potent cathartic and anthelmintic properties . Research indicates that it is a hydragogue or cholagogue cathartic agent, meaning it promotes watery evacuations or stimulates bile flow, respectively . Interestingly, it demonstrates greater activity than Jalap (another medicinal plant with similar uses), acting more promptly but potentially causing severe gripping, colic, and watery stool .

Mechanism of Action

The pharmacological mechanism of Scammonin I involves a unique interaction within the digestive system. According to scientific observations, scammony resin (containing Scammonin I) is inert by itself until it combines with bile in the small intestine . This combination forms a strong purgative complex that stimulates liver and intestinal gland secretion , explaining its potent cathartic effects.

Therapeutic Applications

Historical and traditional applications of preparations containing Scammonin I include treatment for:

  • Dropsy and anasarca (generalized edema)

  • Cerebral affections and torpid liver

  • Intestinal catarrh with shiny intestinal mucous

  • Helminthic infestations, particularly tapeworms and roundworms

  • Constipation, especially in children (due to its relatively insipid taste)

Modern Research Findings

Anticancer Activity

Recent scientific investigations have revealed promising anticancer properties of extracts from Convolvulus scammonia L., which contain Scammonin I as an active principle . Studies comparing the aqueous extract with crude alkaloidal extract on bone marrow cell multiplication in mice demonstrated significant inhibitory effects . Both extracts showed the ability to reduce tumor size in a dose-dependent manner, with high dose levels of both extracts demonstrating up to 70% inhibitory effects .

Apoptotic and Cytotoxic Effects

Research has shown that the crude alkaloidal extract obtained from Convolvulus scammonia L. possesses significant apoptotic activity against mice hepato-carcinoma cell line (H22) . At a concentration of 1 mg/kg body weight, the extract significantly inhibited H22 cell line tumor growth after three weeks of treatment . Additionally, cytotoxic effects have been reported in separate studies, further supporting the potential anticancer applications of compounds derived from this plant .

Challenges and Future Research Directions

Standardization and Quality Control

Despite the significant traditional usage and emerging scientific evidence supporting the medicinal properties of Scammonin I, there remains a lack of standardized protocols for its extraction, purification, and quality control . Limited information regarding pharmacognostical evaluation, physicochemical standardization, and quality control studies is available in the public domain .

Research Gaps and Opportunities

The current state of research on Scammonin I presents several opportunities for further investigation:

  • More comprehensive phytochemical evaluation using advanced analytical techniques such as HPTLC, HPLC, LC-MS, GC-MS, and ICP-MS

  • Extensive pharmacological studies through in-vitro, pre-clinical, and clinical trials to validate traditional therapeutic claims

  • Safety profiling of both crude and detoxified samples to establish proper dosage guidelines and potential adverse effects

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